Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate
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Overview
Description
Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate is a chemical compound that features a benzodioxane moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzodioxane structure is known for its presence in several bioactive molecules, which makes this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carbonyl chloride with methyl 3-aminobenzoate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential bioactivity suggests applications in drug development, particularly for compounds targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action for Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The benzodioxane moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. This interaction can lead to changes in cellular processes, making the compound useful for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
Methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity profiles or bioactivity, making it a valuable compound for targeted research and development .
Properties
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-21-17(20)11-5-4-6-12(9-11)18-16(19)15-10-22-13-7-2-3-8-14(13)23-15/h2-9,15H,10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZCCRLZWDIBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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